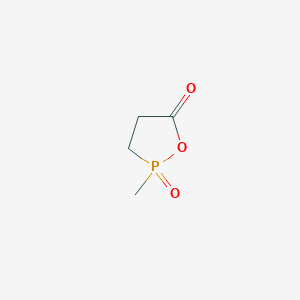
Trifluoruro de tulio
Descripción general
Descripción
Synthesis Analysis
Thulium trifluoride can be synthesized through direct fluorination of thulium metal. The standard enthalpy and Gibbs energy of formation for TmF3 have been experimentally determined, reflecting the thermodynamic stability of this compound (Kim, Y.-C., Kanazawa, M., & Oishi, J., 1980).
Molecular Structure Analysis
Studies on thulium compounds, such as thulium(III) trifluoroacetates, provide insights into the molecular structure of thulium complexes. These studies reveal thulium's coordination environment, which often includes eight to nine coordination sites involving oxygen atoms from water molecules and fluorinated ligands. Such structural features are crucial for understanding the chemical reactivity and physical properties of thulium trifluoride (Gutnikov, S. I., Karpova, E., Zakharov, M., & Boltalin, A., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of thulium trifluoride can be inferred from the thermochemical characterization of lanthanide fluorides. These studies detail the reaction enthalpies, entropies, and bond dissociation energies, providing a foundation for understanding the chemical stability and reactivity of TmF3 (Kleinschmidt, P., Lau, K., & Hildenbrand, D., 1981).
Physical Properties Analysis
Thulium trifluoride's physical properties, including solubility and phase behavior, have been explored through radiometric and other methods. Such studies reveal the solubility products and thermodynamic functions, illustrating the conditions under which TmF3 remains stable or soluble in various solvents (Menon, M. P., 1982).
Chemical Properties Analysis
Investigations into the reactivity and bonding characteristics of thulium complexes offer insights into the chemical properties of TmF3. For example, the synthesis and reactivity of thulium alkylidene complexes shed light on the metal-carbon double bond character and the potential for catalytic applications. Such research underscores the versatility of thulium compounds in organic transformations and materials science (Cantat, T., Jaroschik, F., Ricard, L., Floch, P., Nief, A., & Mézailles, N., 2006).
Aplicaciones Científicas De Investigación
Láser de fibra dopado con tulio en litotricia urinaria
Los láseres de fibra dopados con tulio (TFL) han surgido como una tecnología prometedora para el tratamiento de cálculos urológicos . Se ha descubierto que la litotricia urológica basada en TFL es superior al láser de holmio en términos de eficiencia de litotricia, daño tisular, efecto de retroceso de la litotricia, efecto térmico, visualización intraoperatoria y tasa libre de litotricia posoperatoria . Dos fuentes de luz TFL cruciales, TFL cuasi continuo (QCW) y TFL de amplificación de potencia de oscilación principal (MOPA), han sido el foco del progreso de la investigación .
Láser de fibra de tulio de superpulso en litotricia
El láser de fibra de tulio de superpulso con una longitud de onda de 1,94 µm y una potencia máxima de 500 W se ha estudiado por su mecanismo de litotricia y se ha evaluado su eficiencia clínica . El principal mecanismo de litotricia realizado mediante el uso de TFL de superpulso fue la cavitación térmica en el espacio de poros lleno de agua y la destrucción térmica del fantasma . La alta eficiencia de la litotricia láser se estableció durante la aplicación clínica del láser de fibra de tulio de superpulso .
Fibras de sílice dopadas con tulio
Se han desarrollado fibras ópticas a base de sílice dopadas con tulio con una vida útil de fluorescencia aumentada del nivel 3F4. Esto se logra modificando el entorno local de los iones de tulio mediante un alto contenido de alúmina .
Safety and Hazards
Thulium trifluoride is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Thulium trifluoride (TmF3) is an inorganic compound It’s known that tmf3 can interact with various fluorinating agents .
Mode of Action
It can be produced by reacting thulium (III) sulfide and hydrofluoric acid, followed by thermal decomposition . Thulium (III) oxide reacts with fluorinating agents such as hydrogen fluoride, nitrogen trifluoride, and xenon difluoride to create thulium (III) fluoride . The reaction with nitrogen trifluoride is incomplete and produces a mixture of tmof and tmf3 .
Action Environment
The action, efficacy, and stability of TmF3 can be influenced by various environmental factors. For instance, the reaction of thulium (III) oxide with different fluorinating agents can result in the formation of TmF3 . .
Propiedades
IUPAC Name |
trifluorothulium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATUHDXSJTXIHB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Tm](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Tm | |
| Record name | thulium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065612 | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.92943 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13760-79-7 | |
| Record name | Thulium fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thulium fluoride (TmF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thulium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THULIUM FLUORIDE (TMF3) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY8H9KPZ7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What can you tell us about the electronic shielding properties of Thulium Trifluoride?
A1: Research on the electronic shielding by closed electron shells in salts of trivalent thulium, including Thulium Trifluoride, reveals intriguing insights. [] The study investigated the temperature dependence of nuclear quadrupole splitting in these salts. Results showed that distorted closed electron shells contribute to the quadrupole interaction, providing valuable information about electronic shielding factors. Notably, the atomic Sternheimer factor (RQ) was found to be 10% or less. Moreover, the research highlighted substantial shielding of the 4f electrons from the crystal electric field, quantified by the shielding factor σ2. These findings shed light on the electronic environment within Thulium Trifluoride and its influence on the compound's properties. []
Q2: Has the thermodynamic behavior of Thulium Trifluoride been investigated?
A2: Yes, the enthalpy of formation of Thulium Trifluoride has been a subject of scientific investigation. [] Additionally, research utilizing Knudsen effusion mass spectrometry and matrix isolation infrared spectroscopy provided valuable data on the evaporation thermodynamics of this compound. [] Further exploration of its thermodynamic properties involved galvanic-cell measurements using a solid Calcium Fluoride electrolyte. [] These studies contribute to a comprehensive understanding of the thermodynamic behavior of Thulium Trifluoride, which is crucial for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)







![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)